![molecular formula C14H17N B3165374 2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine CAS No. 899015-33-9](/img/structure/B3165374.png)
2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine involves the reaction of triallylborane with pyridine, followed by treatment with methanol. The product results from the 1,2-addition of phenyllithium to pyridine, leading to the formation of trans-2-allyl-6-phenyl-1,2,3,6-tetrahydropyridine. The hydrochloride salt of this compound has been characterized by X-ray structural analysis .
Molecular Structure Analysis
The molecular structure of trans-2-allyl-6-phenyl-1,2,3,6-tetrahydropyridine has been established through X-ray crystallography. It features a six-membered ring containing the pyridine nitrogen and an allyl group. The compound’s hydrochloride form has also been studied, confirming its structure .
Chemical Reactions Analysis
Applications De Recherche Scientifique
Electrochemical Reduction and Hydrogenation
The electrochemical reduction and hydrogenation of 2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine have been studied in various contexts. For example, Korotayeva et al. (1999) explored its electrocatalytic hydrogenation, yielding different derivatives such as trans-6-phenyl-2-propylpiperidine. This process involved electroreduction in anhydrous DMF on a mercury cathode, resulting in a mix of trans- and cis-2-allyl-6-phenylpiperidine. The study also discussed the mechanism of cis-isomer formation, contributing to the understanding of electrochemical transformations in organic compounds (Korotayeva et al., 1999).
Synthesis and Stereochemistry
Bubnov et al. (1998) developed a method for preparing unsymmetrical trans-2-allyl-6-alkyl(aryl)-1,2,3,6-tetrahydropyridines. The stereochemistry of these compounds was determined using two-dimensional NOE spectroscopy, illustrating the potential of 2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine in synthesizing complex organic structures (Bubnov et al., 1998).
Pharmacological Properties
Mateeva et al. (2005) discussed the role of the Tetrahydropyridine (THP) moiety, which includes 2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine, in various biologically active systems. Their research highlighted the synthesis and pharmacological properties of THP derivatives, underlining the significance of these compounds in drug discovery and structure-activity relationship studies (Mateeva et al., 2005).
Catalytic and Chemical Reactions
In a study by Korotaeva et al. (2003), selective electrocatalytic hydrogenation of trans-2-Allyl-6-methyl(allyl, phenyl)-1,2,3,6-tetrahydropyridines was achieved on nickel and copper cathodes. This research demonstrated the diversity in chemical reactions that can be performed using 2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine as a starting material, expanding its utility in synthetic chemistry (Korotaeva et al., 2003).
Propriétés
IUPAC Name |
6-phenyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-2-7-13-10-6-11-14(15-13)12-8-4-3-5-9-12/h2-6,8-9,11,13-15H,1,7,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDAFXCBQWHDQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC=CC(N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.